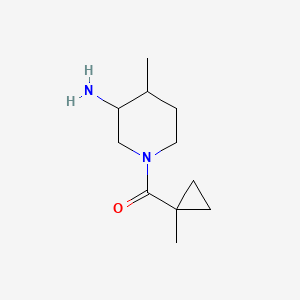
1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a pyrrole and a thiophene ring. These structures are known for their significant roles in organic chemistry due to their stability and reactivity. The compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyrrole derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a thiophene derivative under acidic conditions . Another method involves the use of 1-ethyl-3-methylimidazolium ethyl sulfate as a solvent under mild conditions without any bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other condensation reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: 1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s heterocyclic structure allows it to engage in multiple types of interactions, including hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrrole derivatives: Compounds such as 1-ethylpyrrole and 2-formylpyrrole share the pyrrole ring structure.
Uniqueness
1-Ethyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of both thiophene and pyrrole rings in its structure. This duality provides it with a distinct set of chemical properties, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-ethyl-3-thiophen-2-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NOS/c1-2-12-6-5-9(10(12)8-13)11-4-3-7-14-11/h3-8H,2H2,1H3 |
InChI Key |
HFHLZEGQABQECN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


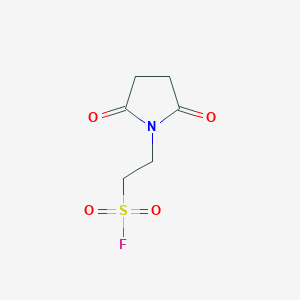

![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one](/img/structure/B13215737.png)
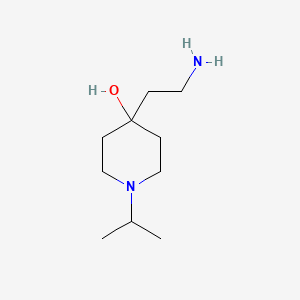
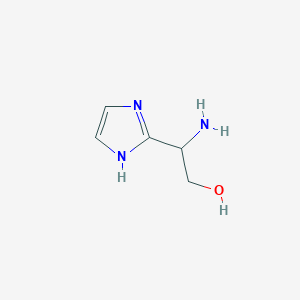
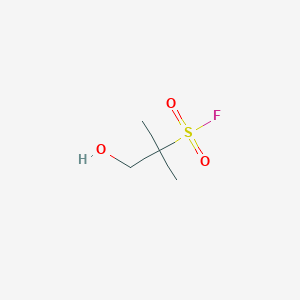
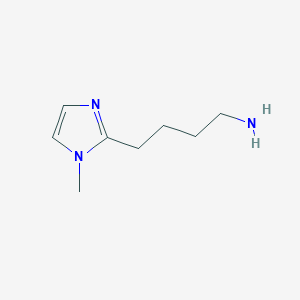
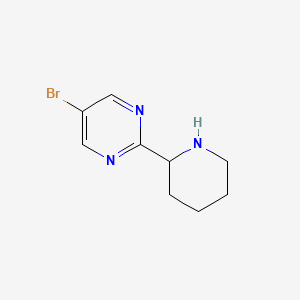
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B13215776.png)


![N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13215804.png)
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide](/img/structure/B13215812.png)
